molecular formula C5H8FNO4 B136413 (2R)-2-amino-3-fluoropentanedioic acid CAS No. 142292-79-3

(2R)-2-amino-3-fluoropentanedioic acid

Cat. No.: B136413
CAS No.: 142292-79-3
M. Wt: 165.12 g/mol
InChI Key: WUDOIEVYRDRGAN-AOIFVJIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Amino-3-fluoropentanedioic acid is a fluorinated derivative of the amino acid glutamic acid, characterized by a fluorine atom at the 3-position of its pentanedioic acid backbone and an (R)-configuration at the 2-amino center. Fluorination introduces electronegativity and steric effects, which can enhance metabolic stability, modulate receptor binding, and alter solubility compared to non-fluorinated analogs .

Properties

CAS No.

142292-79-3

Molecular Formula

C5H8FNO4

Molecular Weight

165.12 g/mol

IUPAC Name

(2R)-2-amino-3-fluoropentanedioic acid

InChI

InChI=1S/C5H8FNO4/c6-2(1-3(8)9)4(7)5(10)11/h2,4H,1,7H2,(H,8,9)(H,10,11)/t2?,4-/m0/s1

InChI Key

WUDOIEVYRDRGAN-AOIFVJIMSA-N

SMILES

C(C(C(C(=O)O)N)F)C(=O)O

Isomeric SMILES

C(C([C@@H](C(=O)O)N)F)C(=O)O

Canonical SMILES

C(C(C(C(=O)O)N)F)C(=O)O

Synonyms

L-Glutamic acid, 3-fluoro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (2R)-2-amino-3-fluoropentanedioic acid with key analogs based on structural features, synthesis challenges, and biological relevance:

Compound Name Key Features Synthesis & Stability Insights Biological Relevance References
This compound Fluorine at 3-position; (R)-configuration at C2; pentanedioic acid backbone Likely challenges in stereoselective fluorination and deprotection steps Potential as a glutamate receptor modulator N/A
(R)-2-Amino-2-phenylacetic acid Non-fluorinated; phenyl group at C2; simpler amino acid structure Standard peptide coupling methods; high stability Intermediate in β-lactam antibiotics
(2R)-Aziridine-2-carboxylic acid derivatives Aziridine ring; strained 3-membered ring system High yields for C-terminal analogs; N-terminal deprotection issues Covalent modifiers in chemical biology
Methyl (2R)-(fluorophenyl)piperidin-2-yl acetate Fluorophenyl group; ester functionality Fluorine enhances lipophilicity and metabolic stability Probable use in CNS-targeted drug design
β-Lactam antibiotics (e.g., compounds in ) Bicyclic β-lactam ring; amino and carboxy groups Complex synthesis due to bicyclic systems Antibacterial activity via penicillin-binding protein inhibition

Physicochemical Properties

  • Solubility : The pentanedioic acid backbone increases hydrophilicity, but the fluorine atom may introduce slight lipophilicity, balancing membrane permeability.
  • pKa Modulation : Fluorine’s electron-withdrawing effect could lower the pKa of adjacent carboxylic acid groups, altering ionization states under physiological conditions.

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